molecular formula C21H18O9 B12413283 Doxorubicinone-d3

Doxorubicinone-d3

Cat. No.: B12413283
M. Wt: 417.4 g/mol
InChI Key: IBZGBXXTIGCACK-KUBNPYHXSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of doxorubicinone-d3 involves the incorporation of deuterium atoms into the doxorubicinone molecule. This can be achieved through various synthetic routes, including the use of deuterated reagents and solvents. One common method involves the reduction of doxorubicinone using deuterated reducing agents such as deuterated sodium borohydride (NaBD4) in deuterated solvents like deuterated methanol (CD3OD) .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include multiple steps of purification, such as recrystallization and chromatography, to isolate the deuterated compound from any non-deuterated impurities .

Chemical Reactions Analysis

Types of Reactions

Doxorubicinone-d3 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various quinone derivatives, alcohols, and substituted this compound compounds, depending on the specific reaction conditions and reagents used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of Doxorubicinone-d3

This compound is unique due to the presence of deuterium atoms, which provide distinct advantages in research applications. The deuterium atoms can enhance the stability of the compound and allow for more precise tracking in metabolic studies using mass spectrometry and NMR spectroscopy .

Properties

Molecular Formula

C21H18O9

Molecular Weight

417.4 g/mol

IUPAC Name

(7S,9S)-6,7,9,11-tetrahydroxy-9-(2-hydroxyacetyl)-4-(trideuteriomethoxy)-8,10-dihydro-7H-tetracene-5,12-dione

InChI

InChI=1S/C21H18O9/c1-30-11-4-2-3-8-14(11)20(28)16-15(17(8)25)18(26)9-5-21(29,12(24)7-22)6-10(23)13(9)19(16)27/h2-4,10,22-23,26-27,29H,5-7H2,1H3/t10-,21-/m0/s1/i1D3

InChI Key

IBZGBXXTIGCACK-KUBNPYHXSA-N

Isomeric SMILES

[2H]C([2H])([2H])OC1=CC=CC2=C1C(=O)C3=C(C4=C(C[C@](C[C@@H]4O)(C(=O)CO)O)C(=C3C2=O)O)O

Canonical SMILES

COC1=CC=CC2=C1C(=O)C3=C(C4=C(CC(CC4O)(C(=O)CO)O)C(=C3C2=O)O)O

Origin of Product

United States

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